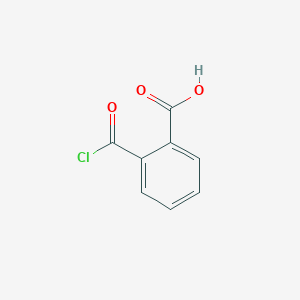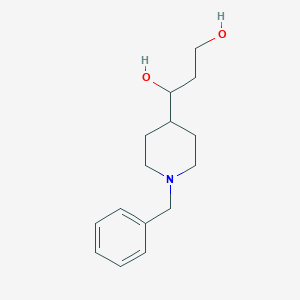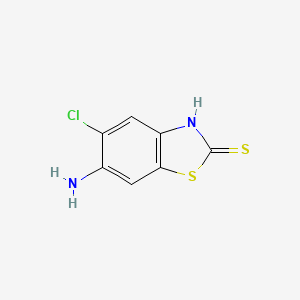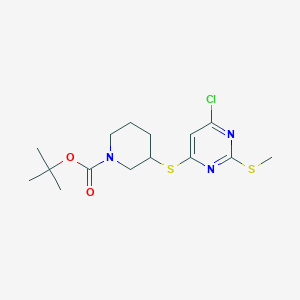![molecular formula C10H9NO B13956603 1H,3H-Pyrano[3,4-B]pyrrolizine CAS No. 507221-93-4](/img/structure/B13956603.png)
1H,3H-Pyrano[3,4-B]pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-Pyrano[3,4-B]pyrrolizine is a heterocyclic compound that features a unique fusion of pyrano and pyrrolizine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Pyrano[3,4-B]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolizine derivatives with aldehydes or ketones in the presence of acid catalysts. The reaction conditions often involve refluxing the mixture in solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1H,3H-Pyrano[3,4-B]pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrano or pyrrolizine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrano or pyrrolizine rings.
Aplicaciones Científicas De Investigación
1H,3H-Pyrano[3,4-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1H,3H-Pyrano[3,4-B]pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1H,3H-Pyrano[3,4-B]pyrrolizine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-B]pyridines: These compounds also feature fused heterocyclic rings and exhibit diverse biological activities.
Pyrrolopyrazines: Known for their bioactivity and used in medicinal chemistry.
Pyranoquinolines: Another class of fused heterocycles with significant biological importance.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Propiedades
Número CAS |
507221-93-4 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2,4-dihydropyrano[3,4-b]pyrrolizine |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-5-3-10(8)11(9)4-1/h1-4,6H,5,7H2 |
Clave InChI |
VNSPPKHDPLRZHM-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C(=CC3=CC=CN23)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)





![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)



![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)

